Protoporphyrin IX containing ZN

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

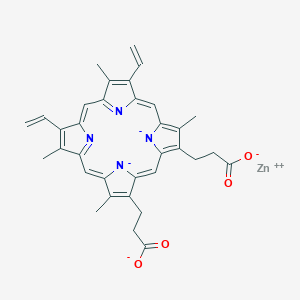

锌原卟啉IX是锌和原卟啉IX的配位化合物。它是一种红紫色固体,可溶于水。 当血红蛋白的生成受到铅或缺铁的抑制时,这种化合物会在红细胞中发现 。 它在各种生理和病理过程中起着重要作用,包括调节血红蛋白的分解代谢和铁的代谢 .

准备方法

合成路线和反应条件: 锌原卟啉IX可以通过在钼催化剂(如钼酸铵或三氧化钼)存在下,加热尿素、邻苯二甲酸酐和铜盐(如氯化铜、碳酸铜或硫酸铜)来合成 .

工业生产方法: 锌原卟啉IX的工业生产方法尚未被广泛记录。 合成通常涉及在受控条件下将锌与原卟啉IX螯合,以确保高产率和纯度 .

化学反应分析

Enzymatic Formation

-

Ferrochelatase (FECH) Activity : Under iron deficiency, FECH catalyzes Zn²⁺ insertion into PPIX, forming ZnPPIX as a byproduct .

-

Substrate Specificity : FECH prefers Fe²⁺ but accommodates Zn²⁺ at ~1% efficiency, leading to ZnPPIX accumulation in tissues like liver and erythrocytes .

Photochemical Redox Reactions

ZnPPIX serves as a photosensitizer due to its excited triplet state (³ZnP*):

Oxidative Pathways

-

Singlet Oxygen Generation :

3ZnPPIX∗+3O2→ZnPPIX+1O2Used in photodynamic therapy (PDT) to induce oxidative stress in cancer cells .

Reductive Pathways

-

Electron Transfer : ³ZnPPIX* donates electrons to substrates like hydroquinones, enabling photocatalytic reduction reactions .

IDO Inhibition

ZnPPIX disrupts indoleamine 2,3-dioxygenase (IDO), an immunosuppressive enzyme, by competitive binding to its heme pocket (IC₅₀ = 2.5 μM) .

Heme Oxygenase-1 (HO-1) Modulation

-

Inhibition : ZnPPIX suppresses HO-1 activity (↓ bilirubin production), sensitizing cancer cells to cisplatin via ROS accumulation .

-

Mechanism :

ZnPPIX+HO 1→Inactive Complex(Kd=0.8muM)[10]

Thermal Degradation

At >300°C, ZnPPIX decomposes into:

ZnPPIXΔCO2+CO+NOx+ZnO[3]

pH-Dependent Behavior

Meat Color Enhancement

-

ZnPPIX Formation in Meat :

Microbial Production

-

E. coli Fermentation :

ROS Generation

-

Cisplatin Synergy : ZnPPIX + cisplatin ↑ ROS by 3.2-fold in HepG2 cells, triggering apoptosis .

-

Caspase-3 Activation : 4.5-fold increase in activity compared to cisplatin alone .

Structural Influences on Reactivity

科学研究应用

Cancer Therapy

1.1 Antitumor Properties

ZnPP has been studied for its potential in cancer treatment, particularly due to its ability to enhance the effectiveness of chemotherapeutic agents. Research indicates that ZnPP can increase the sensitivity of liver cancer cell lines to cisplatin (CDDP), a common chemotherapy drug. In a study, ZnPP was shown to inhibit heme oxygenase-1 (HO-1), which is often overexpressed in tumors and associated with chemoresistance. By inhibiting HO-1, ZnPP augmented CDDP-mediated cytotoxicity, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

1.2 Immunotherapeutic Applications

ZnPP acts as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that facilitates immune evasion in tumors. Its inhibitory action on IDO has been linked to enhanced tumor immunity, making ZnPP a promising candidate for adjuvant immunochemotherapy in cancers . In preclinical models, ZnPP demonstrated significant antitumor effects reliant on T-cell function, suggesting its potential as an immunotherapeutic agent .

Food Industry Applications

2.1 Natural Colorant

ZnPP is recognized for its vibrant red color, making it an attractive natural colorant for various food products. Its use as a red colorant aligns with increasing consumer demand for natural ingredients over synthetic additives. The production of ZnPP through metabolically engineered strains of Escherichia coli has been optimized, yielding high concentrations suitable for commercial applications .

2.2 Meat Products

Research has shown that ZnPP can be formed from myoglobin in meat sources, providing a means to enhance the color of nitrite-free meat products. Studies indicate that factors such as pH and intrinsic meat parameters significantly influence the formation of ZnPP, offering insights into improving meat quality and shelf-life without synthetic preservatives .

Production Techniques

The production of ZnPP has been refined through metabolic engineering techniques. An optimized fermentation process using engineered E. coli strains allows for efficient biosynthesis of ZnPP from renewable carbon sources. This method not only increases yield but also supports sustainable practices in industrial production .

Case Studies and Research Findings

作用机制

锌原卟啉IX的主要作用机制是抑制血红素加氧酶,这种酶负责将血红素降解为胆绿素、一氧化碳和游离铁 。 通过抑制血红素加氧酶,锌原卟啉IX调节血红素及其降解产物的水平,从而影响各种生理过程 。 它还会影响一氧化氮合酶和鸟苷酸环化酶的活性,进一步调节细胞功能 .

类似化合物:

原卟啉IX: 锌原卟啉IX的母体化合物,其中含有铁而不是锌.

镁原卟啉IX: 一种类似的化合物,其中镁与原卟啉IX配位.

铜原卟啉IX: 另一种金属卟啉配合物,其中含有铜而不是锌.

独特性: 锌原卟啉IX由于其在铁代谢中的特定作用以及抑制血红素加氧酶的能力而具有独特性。 这使其成为研究血红素相关过程以及开发治疗高胆红素血症和某些癌症等疾病的治疗策略的宝贵工具 .

相似化合物的比较

Protoporphyrin IX: The parent compound of zinc protoporphyrin IX, which contains iron instead of zinc.

Magnesium Protoporphyrin IX: A similar compound where magnesium is coordinated with protoporphyrin IX.

Copper Protoporphyrin IX: Another metalloporphyrin complex with copper instead of zinc.

Uniqueness: Zinc protoporphyrin IX is unique due to its specific role in iron metabolism and its ability to inhibit heme oxygenase. This makes it a valuable tool for studying heme-related processes and developing therapeutic strategies for conditions like hyperbilirubinemia and certain cancers .

生物活性

Protoporphyrin IX (PPIX) containing zinc, commonly referred to as zinc protoporphyrin IX (ZnPP), is a metalloporphyrin that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of ZnPP, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of Zinc Protoporphyrin IX

Zinc protoporphyrin IX is formed when zinc ions coordinate with protoporphyrin IX. It is a red-purple solid that is soluble in water and plays crucial roles in various biological processes, including heme synthesis and cellular signaling.

Mechanisms of Biological Activity

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

- ZnPP has been identified as a potent inhibitor of the immunosuppressive enzyme IDO, which is involved in tryptophan metabolism and immune escape in cancers. This inhibition can enhance antitumor immunity by disrupting the immunosuppressive environment created by tumors .

- In preclinical studies, ZnPP demonstrated significant antitumor properties mediated by T cell function and IDO integrity, suggesting its potential as an adjuvant in cancer therapies .

- Antioxidant Properties :

- Interaction with Ferrochelatase :

Case Studies and Experimental Data

- Tumor Immunity Enhancement :

- Zinc Protoporphyrin Formation in Animal Tissues :

- Fluorescent Detection Methods :

Data Table: Summary of Biological Activities

属性

CAS 编号 |

15442-64-5 |

|---|---|

分子式 |

C34H32N4O4Zn |

分子量 |

626.0 g/mol |

IUPAC 名称 |

zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI 键 |

FUTVBRXUIKZACV-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2] |

规范 SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

外观 |

A crystalline solid |

Key on ui other cas no. |

15442-64-5 |

同义词 |

[Dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]zinc; [Dihydrogen protoporphyrin IX-ato(2-)]zinc; (SP-4-2)-[7,12-Diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24]zincate(2-) Dihydrog |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。